IUPAC name Ethyl (3-bromo-4-pyridinyl)acetate properties
IUPAC name Ethyl (3-bromo-4-pyridinyl)acetate properties
An In-depth Technical Guide to Ethyl (3-bromo-4-pyridinyl)acetate: Properties, Synthesis, and Applications
Abstract: Ethyl (3-bromo-4-pyridinyl)acetate is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring a bromine-substituted pyridine core coupled with an ethyl ester moiety, offers a versatile platform for constructing complex molecular architectures. The bromine atom serves as a highly effective handle for a variety of transition-metal-catalyzed cross-coupling reactions, while the ester group provides a site for further functionalization or modification. This guide provides an in-depth analysis of the physicochemical properties, a detailed synthesis protocol, predicted spectral characteristics, and a review of the key chemical transformations and applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Safety Profile
Ethyl (3-bromo-4-pyridinyl)acetate is a liquid at room temperature, possessing properties that make it a useful intermediate in a variety of synthetic contexts.[1] A comprehensive summary of its key characteristics is presented below.
Table 1: Physicochemical Properties of Ethyl (3-bromo-4-pyridinyl)acetate
| Property | Value | Source(s) |
| IUPAC Name | ethyl (3-bromo-4-pyridinyl)acetate | [2] |
| Synonyms | Ethyl 3-bromo-4-pyridineacetate, (3-Bromo-pyridin-4-yl)-acetic acid ethyl ester | [1] |
| CAS Number | 51054-99-0 | |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | |
| Appearance | Liquid | [1] |
| Boiling Point | 296.3 °C at 760 mmHg | |
| Flash Point | 133.0 °C | |
| Purity | Typically ≥98% | [1] |
| Storage | Store at room temperature | |
| InChI Key | HYSNMDQIDZNCAC-UHFFFAOYSA-N |
Safety and Handling: This compound is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302).[2] It also causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Synthesis Protocol
While several synthetic routes to pyridylacetic acid derivatives exist[3][4], a robust and common strategy for preparing Ethyl (3-bromo-4-pyridinyl)acetate involves the esterification of its corresponding carboxylic acid precursor, 3-bromo-4-pyridinecarboxylic acid. This precursor is a versatile building block in its own right, used in the synthesis of pharmaceuticals and agrochemicals.[5][6] The subsequent esterification is a standard, high-yielding transformation.
Experimental Protocol: Fischer Esterification of 3-Bromo-4-pyridinecarboxylic Acid
This protocol describes a reliable method for the synthesis of the title compound.
Causality and Experimental Rationale:
-
Acid Catalyst: Concentrated sulfuric acid is used in catalytic amounts to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Excess Reagent & Le Châtelier's Principle: Ethanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield of the ester, according to Le Châtelier's principle.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Work-up Procedure: The aqueous sodium bicarbonate wash is crucial to neutralize the acidic catalyst (H₂SO₄) and any unreacted carboxylic acid. The subsequent brine wash helps to remove residual water from the organic layer before drying. Anhydrous sodium sulfate is an effective drying agent for removing trace water from the ethyl acetate extract.
Caption: Fischer Esterification workflow for Ethyl (3-bromo-4-pyridinyl)acetate.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-pyridinecarboxylic acid (1.0 eq).
-
Reagent Addition: Add absolute ethanol (20-30 eq, serving as solvent and reagent) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x), water (1x), and brine (1x).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the final Ethyl (3-bromo-4-pyridinyl)acetate.
Predicted Spectral Analysis
Table 2: Predicted NMR and MS Data
| Technique | Predicted Signals / Fragments |
| ¹H NMR | δ ~8.6 ppm (s, 1H): Proton at C2 of the pyridine ring. δ ~8.4 ppm (d, 1H): Proton at C6 of the pyridine ring. δ ~7.4 ppm (d, 1H): Proton at C5 of the pyridine ring. δ ~4.1-4.2 ppm (q, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl group. δ ~3.7 ppm (s, 2H): Methylene protons (-CH₂ CO₂Et) of the acetate group. δ ~1.2-1.3 ppm (t, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl group. |
| ¹³C NMR | δ ~170 ppm: Carbonyl carbon (C =O) of the ester. δ ~152 ppm: C6 of the pyridine ring. δ ~150 ppm: C2 of the pyridine ring. δ ~145 ppm: C4 of the pyridine ring (ipso-carbon to acetate). δ ~128 ppm: C5 of the pyridine ring. δ ~122 ppm: C3 of the pyridine ring (ipso-carbon to bromine). δ ~61 ppm: Methylene carbon (-OCH₂ CH₃) of the ethyl group. δ ~40 ppm: Methylene carbon (-CH₂ CO₂Et) of the acetate group. δ ~14 ppm: Methyl carbon (-OCH₂CH₃ ) of the ethyl group. |
| Mass Spec (EI) | m/z 243/245: Molecular ion (M⁺) peak, showing characteristic isotopic pattern for one bromine atom. m/z 198/200: Loss of ethoxy radical (•OCH₂CH₃). m/z 164/166: Loss of the ethyl acetate group. m/z 120: Loss of bromine from the m/z 198/200 fragment. |
Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl (3-bromo-4-pyridinyl)acetate stems from the orthogonal reactivity of its functional groups. The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, while the ester allows for classical carbonyl chemistry. Bromo-pyridine derivatives are ideal substrates for a wide range of transition-metal-catalyzed cross-coupling reactions.[6]
Caption: Key reaction pathways for Ethyl (3-bromo-4-pyridinyl)acetate.
A. Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the bromo-pyridine with an organoboron reagent (e.g., a phenylboronic acid).[9][10] The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃ or Na₂CO₃). This allows for the introduction of various aryl or heteroaryl substituents at the 3-position of the pyridine ring, a common strategy in the synthesis of biaryl compounds with potential biological activity.[11][12]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[13][14] The process requires a palladium catalyst and a specialized phosphine ligand (e.g., XPhos, RuPhos) along with a strong base like sodium tert-butoxide (NaOtBu).[15][16] This transformation is invaluable for synthesizing substituted anilines and related structures, which are prevalent in pharmaceuticals.
B. Ester Group Manipulations
-
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, (3-bromo-4-pyridinyl)acetic acid, under either acidic or basic conditions. This carboxylic acid can then be used in amide coupling reactions or other transformations.
-
Amidation: Direct reaction with an amine, often at elevated temperatures or with a catalyst, can convert the ester into an amide. This is a common final step in the synthesis of many active pharmaceutical ingredients.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous marketed drugs and clinical candidates.[17][18] Substituted pyridines are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[17]
Ethyl (3-bromo-4-pyridinyl)acetate serves as a key intermediate for accessing molecules with these valuable scaffolds. For instance, its structure is related to precursors used in the synthesis of combretastatin analogues, which are potent anticancer agents that inhibit tubulin polymerization.[11] The ability to use this building block in sequential Suzuki and Buchwald-Hartwig reactions allows for the rapid generation of diverse chemical libraries for high-throughput screening, accelerating the drug discovery process. The pyridine nitrogen can also act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets like enzymes and receptors.[17]
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PrepChem.com. Preparation of ethyl bromoacetate. Available at: [Link]
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Hikari Ltd. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available at: [Link]
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